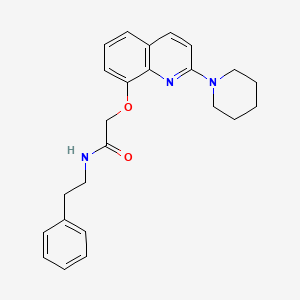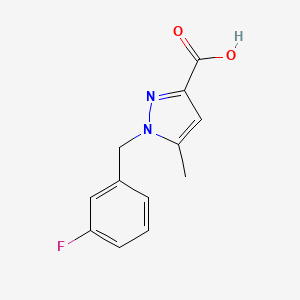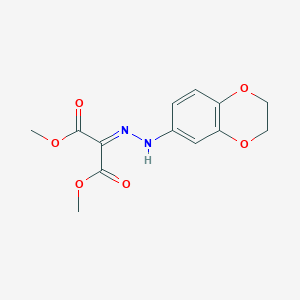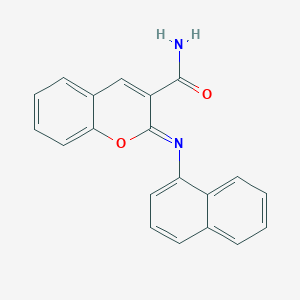![molecular formula C21H25F3N4O B2739501 N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenylbutanamide CAS No. 1775546-20-7](/img/structure/B2739501.png)
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions .Aplicaciones Científicas De Investigación
Anti-Angiogenic and DNA Cleavage Activities
Novel derivatives, including those structurally related to the compound , have been synthesized and evaluated for their anti-angiogenic properties and DNA cleavage capabilities. These compounds have shown significant activity in inhibiting the formation of blood vessels in vivo, which is crucial for anti-cancer therapy, and exhibited differential DNA binding/cleavage activities, suggesting potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).
Antineoplastic Activities
Certain pyrimidine derivatives, such as Flumatinib, are under clinical trials for the treatment of chronic myelogenous leukemia (CML) and exhibit potent antineoplastic (anti-cancer) activity. The metabolism of these compounds has been studied in CML patients to determine the main metabolic pathways, which include N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, among others (Aishen Gong et al., 2010).
Histone Deacetylase Inhibition for Cancer Treatment
Pyrimidine derivatives have also been investigated for their ability to inhibit histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. Compounds such as MGCD0103 have shown selective inhibition of HDACs 1-3 and 11, blocking cancer cell proliferation and inducing cell-cycle arrest and apoptosis, highlighting their potential as anticancer drugs (Nancy Z. Zhou et al., 2008).
Herbicidal Activities
Some pyrimidine derivatives bearing a chiral moiety have shown improved herbicidal activities compared to their racemic counterparts. These compounds exhibit moderate inhibitory activities against various weeds, demonstrating the potential agricultural applications of pyrimidine derivatives (L. Duan et al., 2010).
Analgesic and Ulcerogenic Activities
Research into novel pyrimidine derivatives has also explored their analgesic (pain-relieving) properties. Some compounds have shown significant analgesic activity without the undesirable side effect of causing ulcers, which is a common issue with many analgesic drugs (A. Chaudhary et al., 2012).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N4O/c1-3-17(15-7-5-4-6-8-15)20(29)27-16-9-11-28(12-10-16)19-13-18(21(22,23)24)25-14(2)26-19/h4-8,13,16-17H,3,9-12H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSDVKLESGXWKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-2-chloro-N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2739419.png)










![2-([1,1'-biphenyl]-4-yl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2739436.png)
